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Compound of Interest

Compound Name: 4-Amino-3-penten-2-one

Cat. No.: B074499 Get Quote

An In-depth Technical Guide to 4-Amino-3-
penten-2-one
This technical guide provides a comprehensive overview of the molecular structure, formula,

and properties of 4-Amino-3-penten-2-one, a valuable compound for researchers, scientists,

and professionals in drug development.

Chemical Identity and Properties
4-Amino-3-penten-2-one, also known as acetylacetonamine, is an organic compound with the

molecular formula C5H9NO.[1][2][3][4] It is classified as an enaminone, a class of compounds

featuring an amine group conjugated to a ketone via a carbon-carbon double bond.[5] This

structural motif is responsible for its characteristic chemical reactivity and tautomeric properties.

Table 1: Physicochemical Properties of 4-Amino-3-penten-2-one

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b074499?utm_src=pdf-interest
https://www.benchchem.com/product/b074499?utm_src=pdf-body
https://www.benchchem.com/product/b074499?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-penten-2-one
https://www.chembk.com/en/chem/4-Amino-3-penten-2-one
https://www.stenutz.eu/chem/solv6%20(2).php?name=4-amino-3-penten-2-one
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1118667&Mask=400
https://pubchem.ncbi.nlm.nih.gov/compound/3Z_-4-Amino-3-penten-2-one
https://www.benchchem.com/product/b074499?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C5H9NO [1][2][3][5]

Molecular Weight 99.13 g/mol [1][2][5]

IUPAC Name 4-aminopent-3-en-2-one [1]

Synonyms Acetylacetonamine, Fluoral-P [1][4][5]

CAS Number 1118-66-7 [1][2][4]

Appearance Solid

Melting Point 38-39 °C [2][3]

Boiling Point 130-131 °C [2]

Storage Temperature 2-8°C

Molecular Structure and Tautomerism
The structure of 4-Amino-3-penten-2-one is characterized by a pentene backbone with a

ketone at position 2 and an amine group at position 4. The compound primarily exists as the

(Z)-isomer, which is stabilized by an intramolecular hydrogen bond between the amino group

and the carbonyl oxygen.[5]

A key feature of this molecule is its existence in a tautomeric equilibrium between the keto-

enamine form and a less stable imine form. This is a type of keto-enol tautomerism.[6][7][8] The

keto-enamine tautomer is generally more stable.[6]

Caption: Tautomeric equilibrium of 4-Amino-3-penten-2-one.

Spectroscopic Data
The structure of 4-Amino-3-penten-2-one can be confirmed using various spectroscopic

techniques. The available data is summarized below.

Table 2: Summary of Spectroscopic Data for 4-Amino-3-penten-2-one
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Technique Data Availability Reference

Infrared (IR) Spectroscopy Spectrum available [1][9]

Nuclear Magnetic Resonance

(NMR)

13C and 17O NMR data

mentioned
[5]

Mass Spectrometry (MS)
Electron ionization data

available
[4][9]

UV/Visible Spectroscopy Spectrum available [4]

Experimental Protocols
While specific, detailed experimental protocols for the synthesis and analysis of 4-Amino-3-
penten-2-one were not found in the provided search results, standard methodologies for

similar compounds can be applied.

This protocol describes a general method for the synthesis of 4-Amino-3-penten-2-one from

readily available starting materials.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve acetylacetone (1.0 eq) in a suitable solvent such as ethanol or toluene.

Addition of Reagent: To the stirred solution, add an excess of aqueous ammonia (e.g., 2-3

eq) dropwise at room temperature.

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer

Chromatography (TLC). The reaction is typically complete within a few hours.

Workup: After completion, cool the reaction mixture to room temperature. Remove the

solvent under reduced pressure.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 4-Amino-3-penten-2-one
as a solid.
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Caption: General workflow for the synthesis of 4-Amino-3-penten-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl3).

Acquire 1H and 13C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
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Analyze the spectra to confirm the presence of characteristic peaks corresponding to the

methyl, methylene, and amine protons, as well as the carbonyl and vinyl carbons.

Infrared (IR) Spectroscopy:

Prepare a sample of the solid product, either as a KBr pellet or as a thin film from a melt.

[1]

Record the IR spectrum.

Identify characteristic absorption bands for the N-H stretch (around 3200-3400 cm⁻¹), C=O

stretch (around 1600-1650 cm⁻¹), and C=C stretch (around 1550-1600 cm⁻¹).

Mass Spectrometry (MS):

Introduce a small amount of the sample into the mass spectrometer, typically using a

direct insertion probe or after separation by Gas Chromatography (GC-MS).

Acquire the mass spectrum using electron ionization (EI).

Observe the molecular ion peak (M+) at m/z = 99, corresponding to the molecular weight

of the compound. Analyze the fragmentation pattern to further confirm the structure.

Applications and Biological Relevance
Currently, there is limited information on the biological activity or involvement of 4-Amino-3-
penten-2-one in specific signaling pathways. Its primary documented application is as a

fluorimetric reagent, particularly under the name Fluoral-P, for the detection of aldehydes.[5]

Further research is required to explore its potential roles in drug development and other

scientific fields.

Safety Information
4-Amino-3-penten-2-one is known to cause skin and serious eye irritation, and may cause

respiratory irritation.[1] Appropriate personal protective equipment (PPE), such as gloves,

safety glasses, and a dust mask, should be used when handling this compound. It is classified

as a combustible solid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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